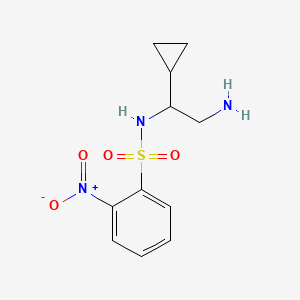

N-(2-Amino-1-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide

Description

N-(2-Amino-1-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl group attached to a cyclopropylethylamine backbone.

Properties

IUPAC Name |

N-(2-amino-1-cyclopropylethyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c12-7-9(8-5-6-8)13-19(17,18)11-4-2-1-3-10(11)14(15)16/h1-4,8-9,13H,5-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDXHZHZFAIFSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-1-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclopropylamine intermediate: This step involves the reaction of cyclopropylcarboxylic acid with ammonia or an amine to form cyclopropylamine.

Nitration of benzene sulfonamide: Benzene sulfonamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Coupling reaction: The cyclopropylamine intermediate is then coupled with the nitrated benzene sulfonamide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-1-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

N-(2-Amino-1-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable reagent in organic synthesis.

Biology

This compound has been investigated for its potential biological activities, including:

- Enzyme Inhibition : It may act as an enzyme inhibitor, affecting metabolic pathways and cellular functions.

- Receptor Studies : The compound can serve as a ligand in studies involving receptor interactions, potentially modulating receptor activity.

Medicine

This compound is explored for its therapeutic properties:

- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacteria.

- Anticancer Properties : Research suggests potential in inhibiting cancer cell growth through apoptosis induction.

Industry

The compound is utilized in the development of specialty chemicals and materials, contributing to advancements in chemical processes and product formulations.

Case Studies

Several case studies have been conducted to assess the biological activities of this compound:

Antimicrobial Activity Study (2024)

- Objective : To evaluate efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Anticancer Activity Evaluation (2023)

- Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.

Inflammation Model Study (2025)

- Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-(2-Amino-1-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of N-(2-Amino-1-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide and three related sulfonamide derivatives (from , and 5):

Key Observations :

Molecular Weight and Solubility :

- The cyclopropylethylamine derivative is expected to have intermediate molecular weight compared to the smaller compound (260.27 g/mol) and the bulkier analog (361.40 g/mol). Higher molecular weight in ’s compound may reduce solubility in aqueous media .

Functional Group Impact: The amino group in the target compound could improve solubility and hydrogen-bonding capacity relative to the hydroxy group in ’s compound, which may increase polarity but reduce metabolic stability .

Biological Activity

N-(2-Amino-1-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework, including a cyclopropyl group, an amino group, a nitro group, and a sulfonamide moiety, which contribute to its diverse pharmacological properties. The following sections delve into its synthesis, biological activity, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The molecular formula of this compound is C11H15N3O4S, with a molecular weight of approximately 299.35 g/mol. The synthesis typically involves several key steps:

- Formation of Cyclopropylamine : This is achieved by reacting cyclopropylcarboxylic acid with ammonia or an amine.

- Nitration of Benzene Sulfonamide : A mixture of concentrated sulfuric acid and nitric acid is used to introduce the nitro group.

- Coupling Reaction : The cyclopropylamine intermediate is coupled with the nitrated benzene sulfonamide in the presence of coupling agents like EDCI and bases such as triethylamine.

2.1 Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It may interact with specific molecular targets, inhibiting enzyme activity by binding to active or allosteric sites. This interaction can significantly affect metabolic pathways and signal transduction processes, making it a candidate for therapeutic applications in various diseases.

2.2 Antimicrobial Activity

The compound exhibits promising antimicrobial properties, which are characteristic of many nitro-containing compounds. Nitro groups can be reduced within microbial cells to form reactive intermediates that bind covalently to DNA, leading to cell death. This mechanism is similar to that observed in established antimicrobial agents like metronidazole .

2.3 Anticancer Properties

Research indicates that this compound may also possess anticancer activity. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells or interfering with angiogenesis .

The mechanism of action involves the compound's interaction with specific biological targets:

- Enzyme Inhibition : By binding to the active site or allosteric sites of enzymes, it can block substrate access or alter enzyme conformation.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, thereby modulating downstream signaling pathways critical for cellular functions .

4. Case Studies and Research Findings

Recent studies have explored the biological activity of this compound and related compounds:

5. Conclusion

This compound represents a significant area of interest in medicinal chemistry due to its diverse biological activities, including enzyme inhibition, antimicrobial effects, and potential anticancer properties. Further research is warranted to fully understand its mechanisms of action and therapeutic applications.

Q & A

Q. What are the common synthetic routes for N-(2-Amino-1-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with nitration of benzene derivatives followed by sulfonamide coupling. Key steps include:

Nitration : Introducing the nitro group via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Sulfonation : Reacting with sulfonyl chlorides (e.g., 2-nitrobenzenesulfonyl chloride) in anhydrous dichloromethane with triethylamine as a base .

Cyclopropane introduction : Using carbene insertion or strain-driven ring-opening reactions to attach the cyclopropyl-ethylamine side chain .

Optimization : Yield is maximized by maintaining inert atmospheres (N₂), slow addition of reagents, and purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How does the sulfonamide group in this compound contribute to its biological activity?

The sulfonamide (-SO₂NH₂) group mimics para-aminobenzoic acid (PABA), competitively inhibiting bacterial dihydropteroate synthase (DHPS) in folate synthesis. This disrupts DNA/RNA production, conferring antimicrobial activity . Structural analogs show enhanced potency when paired with electron-withdrawing groups (e.g., nitro) that stabilize enzyme binding .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms cyclopropane ring integrity (δ 0.5–1.5 ppm for cyclopropyl protons) and sulfonamide connectivity.

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₃H₁₈N₃O₄S: [M+H]⁺ = 312.1023) .

- IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro position, cyclopropane substitution) affect bioactivity?

Comparative studies of analogs reveal:

| Modification | Biological Impact | Reference |

|---|---|---|

| Nitro at C2 (vs. C4) | Higher antimicrobial activity (MIC: 2 µg/mL vs. 8 µg/mL) due to improved DHPS binding . | |

| Cyclopropane vs. linear alkyl | Cyclopropane enhances metabolic stability (t₁/₂: 6.7 h vs. 2.1 h) by reducing CYP450 oxidation . |

Q. How can contradictory data in cytotoxicity assays be resolved?

Discrepancies arise from assay conditions (e.g., cell line variability, redox-sensitive nitro group interference). Solutions include:

- Standardized protocols : Use identical cell lines (e.g., HepG2 for liver toxicity) and control for nitroreductase activity .

- Metabolite profiling : LC-MS/MS to identify bioreduction products (e.g., hydroxylamine intermediates) that may skew results .

Q. What strategies improve enantiomeric purity during cyclopropane functionalization?

Q. How does crystallographic data inform intermolecular interactions in solid-state forms?

Single-crystal X-ray diffraction (SCXRD) reveals:

- Hydrogen bonding : Sulfonamide NH forms H-bonds with nitro groups (distance: 2.8 Å), stabilizing crystal packing .

- Torsional angles : Cyclopropane ring strain induces a 112° C-C-C angle, influencing solubility and dissolution rates .

Methodological Recommendations

- Contradiction analysis : Compare IC₅₀ values across multiple assays (e.g., bacterial vs. mammalian cells) to distinguish target-specific effects from off-target interactions .

- Scale-up synthesis : Transition batch reactors to continuous flow systems for safer handling of exothermic nitration steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.